molecular formula C8H5NO2 B1338046 4-Formyl-3-hydroxybenzonitrile CAS No. 84102-89-6

4-Formyl-3-hydroxybenzonitrile

Cat. No. B1338046
CAS RN: 84102-89-6
M. Wt: 147.13 g/mol
InChI Key: DZETWSGVBUVPMH-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxybenzonitrile is a chemical compound with the molecular formula C8H5NO2 . It has an average mass of 147.131 Da and a monoisotopic mass of 147.032028 Da . It is also known by other names such as Benzonitrile, 4-formyl-3-hydroxy- .


Synthesis Analysis

The synthesis of this compound involves refluxing for 2 hours and the solvent is evaporated off. The residue is taken up in a potassium acid sulfate solution and extraction is carried out with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a formyl group (-CHO), a hydroxy group (-OH), and a nitrile group (-C≡N) on a benzene ring . The InChI code for this compound is 1S/C8H5NO2/c9-4-6-1-2-7 (5-10)8 (11)3-6/h1-3,5,11H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 288.7±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 37.8±0.4 cm3 and a molar volume of 110.7±5.0 cm3 .

Scientific Research Applications

Synthesis Techniques

Several studies focus on the synthesis of hydroxybenzonitrile derivatives, emphasizing the optimization of reaction conditions to enhance yields and purity. For instance, Wu Guo-qiang explored a one-pot synthesis technique for 3,5-dimethyl-4-hydroxybenzonitrile, achieving a yield of 93% and purity above 98% when using N,N-dimethylformamide (DMF) as the solvent (Wu, 2010). Similarly, a study on the one-pot preparation of 4-hydroxybenzonitrile revealed that optimal process conditions in DMF could lead to a yield of 86.0% and a high purity of 99.9% (W. Yong, 2005).

Structural and Spectral Analysis

Research by Binev and others delved into the vibrational spectra and structure of 4-hydroxybenzonitrile and its anion, utilizing IR spectra and ab initio calculations. The study highlighted significant spectral changes upon conversion of 4-hydroxybenzonitrile into the oxyanion, with the phenylene ring undergoing additional quinoidization (Binev, 2001). Another study by Georgieva et al. also focused on the structural changes upon conversion of 3- and 4-hydroxybenzonitriles into oxyanions, revealing notable shifts in the spectral characteristics and structural stability of these compounds (Georgieva et al., 2004).

Chemical Applications and Biological Activity

Chemical Applications

Several compounds, including 4-hydroxybenzonitrile derivatives, have been synthesized for various applications. For example, a family of iron(II)-cyclopentadienyl compounds incorporating 4-hydroxybenzonitrile was synthesized and demonstrated strong activity against colorectal and triple-negative breast cancer cells (Pilon et al., 2020).

Safety and Hazards

The safety information for 4-Formyl-3-hydroxybenzonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

This compound is primarily used as an intermediate in organic synthesis

Biochemical Pathways

As a synthetic intermediate, 4-Formyl-3-hydroxybenzonitrile is involved in various biochemical pathways depending on the final product being synthesized . The specific pathways and their downstream effects would vary based on the context of the synthesis.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a synthetic intermediate, its primary role is to participate in chemical reactions to form other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C under an inert atmosphere . These conditions help maintain the stability of the compound, ensuring its efficacy in chemical reactions.

Biochemical Analysis

Biochemical Properties

4-Formyl-3-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aldehyde dehydrogenase and cytochrome P450. These interactions are crucial for the compound’s metabolism and its subsequent biochemical effects. The hydroxyl group on this compound allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, facilitating its binding and subsequent catalytic reactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This compound also affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The formyl group of the compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with target proteins. These binding interactions result in changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or air. Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biochemical effects. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and cellular processes. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These enzymes catalyze the oxidation and reduction reactions, leading to the formation of various metabolites. The metabolic pathways of this compound can influence metabolic flux and alter the levels of key metabolites in cells. Additionally, the compound can interact with cofactors such as NAD+ and FAD, further modulating its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with intracellular proteins. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound can accumulate in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .

properties

IUPAC Name

4-formyl-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZETWSGVBUVPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510521
Record name 4-Formyl-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84102-89-6
Record name 4-Formyl-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-3-hydroxybenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-cyano-2-fluorobenzaldehyde (11.73 g, 78.7 mmol) and potassium carbonate (14.12 g, 102.3 mmol) was dissolved in dry dimethylformamide (35 ml). To this was added water (6.63 ml, 368.5 mmol). The resulting solution was heated to 90° C. with stirring. A further equivalent of water (1.42 ml) was added after 2 hours, then a further two equivalents of water (2.84 ml) 1 hour later. The resulting solution was left overnight. After 24 hours a further 2 equivalents of water (2.84 ml) was added, then heated for a further 2 hours at 90° C. The cooled solution was diluted with water to form a murky yellow solution. The solid precipitate was filtered. The remaining yellow filtrate was acidified with concentrated hydrochloric acid to produce a yellow solid. This was filtered, then dried at 40° C. overnight to give 4-cyano-2-hydroxybenzaldehyde as a yellow solid.
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11.73 g
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14.12 g
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35 mL
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2.84 mL
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1.42 mL
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6.63 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

100 ml of a boron tribromide solution in dichloromethane (1 M, 100 mmol) are added dropwise to a solution of 8 g (49.64 mmol) of 4-formyl-3-methoxybenzonitrile in 80 ml of anhydrous dichloromethane at −78° C. under an argon atmosphere. The reaction mixture is stirred at RT until the precursor has completely reacted (about 5 days). The reaction solution is then neutralized at 0° C. with saturated sodium bicarbonate solution. The phases are separated and the organic phase is washed with saturated sodium chloride solution, dried over magnesium sulfate and concentrated. The residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 3:1). 4.5 g (61% of theory) of the title compound are obtained as a yellow solid.
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8 g
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